2-Amino-4-bromo-6-methylphenol
Overview
Description
2-Amino-4-bromo-6-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Scientific Research Applications
2-Amino-4-bromo-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used as a reactant in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that the compound may interact with its targets through similar mechanisms, leading to changes in their function.
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-6-methylphenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative amination and C-H bond activation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity . Understanding these interactions helps in elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term studies in vitro and in vivo are essential for understanding these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and toxicities associated with high doses of the compound . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-methylphenol typically involves the bromination of 2-Amino-6-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-4-bromophenol:
4-Bromo-2-aminophenol: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness: 2-Amino-4-bromo-6-methylphenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-4-bromo-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDRJARZUTLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501013 | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343269-52-3 | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343269-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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